4-(Dimethylamino)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(dimethylamino)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)6-3-4-9-7(5-6)8(11)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLGAZSRYZRTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365992 | |

| Record name | 4-(dimethylamino)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890092-04-3 | |

| Record name | 4-(dimethylamino)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-(Dimethylamino)pyridine-2-carboxylic acid" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Dimethylamino)pyridine-2-carboxylic Acid

Introduction

This compound, also known as 4-(dimethylamino)picolinic acid, is a functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. As a derivative of the ubiquitous nucleophilic catalyst 4-(Dimethylamino)pyridine (DMAP), this molecule combines the catalytic core of DMAP with a carboxylic acid moiety, opening avenues for its use as a specialized ligand for metal complexes, a key building block in the synthesis of complex pharmaceutical intermediates, and a functional monomer in polymer chemistry.[1][2]

This guide provides a comprehensive overview of a robust synthetic pathway to this compound, grounded in established chemical principles. It further details the essential analytical techniques required for its thorough characterization, ensuring purity and structural confirmation. The methodologies are presented with an emphasis on the underlying chemical rationale, providing field-proven insights for researchers, scientists, and drug development professionals.

Synthetic Strategy and Protocols

The synthesis of this compound is most effectively approached via a two-step sequence starting from a commercially available, albeit specialized, starting material. The strategy involves the initial formation of a key precursor, 4-Aminopyridine-2-carboxylic acid, followed by the selective N,N-dimethylation of the 4-position amino group.

Caption: Synthetic pathway from Picloram to the target compound.

Part 1: Synthesis of 4-Aminopyridine-2-carboxylic acid

The initial step involves the reductive dechlorination of Picloram (4-amino-3,5,6-trichloropicolinic acid). This transformation is efficiently achieved through catalytic hydrogenation.

Causality and Expertise: The choice of Palladium on Carbon (Pd/C) as the catalyst is standard for the hydrogenolysis of aryl chlorides. It offers high efficiency and selectivity. The reaction is performed under a hydrogen atmosphere to provide the reducing agent. An aqueous solution of Lithium Hydroxide (LiOH) is used as the base to solubilize the starting carboxylic acid and facilitate the reaction.[3] The subsequent acidification to a pH of 3 is critical; this protonates the pyridine nitrogen and neutralizes the carboxylate, causing the zwitterionic product to precipitate from the aqueous solution due to its minimal solubility at this pH.[3]

Experimental Protocol:

-

A thick-walled reaction vessel is charged with Picloram (e.g., 8 g, 33 mmol), 10% Palladium on Carbon (1.2 g), and a 10% aqueous solution of LiOH (44 mL).[3]

-

The vessel is sealed, and the atmosphere is purged with hydrogen gas twice.

-

The mixture is stirred vigorously under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.[3]

-

The reaction temperature is then increased to 70°C and maintained for an additional 12 hours to ensure complete dechlorination.[3]

-

After cooling to room temperature, the suspension is filtered through a pad of Celite to remove the Pd/C catalyst.

-

The filtrate is cooled in an ice bath and acidified to pH 3 by the slow addition of concentrated HCl (~3.5 mL). A precipitate will form.[3]

-

The solid is collected by vacuum filtration, washed with cold water, and dried under high vacuum to yield 4-Aminopyridine-2-carboxylic acid as a beige solid.[3] (Expected yield: ~99%).[3]

Part 2: N,N-Dimethylation via Eschweiler-Clarke Reaction

With the precursor in hand, the final step is the methylation of the primary amino group. The Eschweiler-Clarke reaction is an ideal choice for this transformation.

Causality and Expertise: This classic reaction utilizes formic acid and formaldehyde to exhaustively methylate a primary amine to its tertiary counterpart. It is highly selective and proceeds under mild conditions, which is crucial to avoid decarboxylation or other side reactions. The mechanism involves the formation of an imine with formaldehyde, followed by reduction with formic acid (which is oxidized to CO₂). The process repeats to add the second methyl group. This method is advantageous as it avoids the use of harsh alkylating agents like methyl iodide, which could lead to undesired quaternization of the pyridine nitrogen.

Experimental Protocol:

-

To a round-bottom flask, add 4-Aminopyridine-2-carboxylic acid (e.g., 4.0 g, 29 mmol).

-

Add formic acid (e.g., 8.8 mL, 232 mmol, 8 equivalents) and aqueous formaldehyde (37% w/w, e.g., 6.5 mL, 87 mmol, 3 equivalents).

-

Fit the flask with a reflux condenser and heat the mixture to 100°C in an oil bath.

-

Maintain the reaction at reflux for 8-12 hours, monitoring the evolution of CO₂ gas. The reaction can be monitored by TLC or LCMS.

-

After cooling, carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

The product may precipitate upon neutralization. If so, collect the solid by filtration. If it remains in solution, extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization and Data Validation

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized product. The following methods form a self-validating system for identity confirmation.

Caption: Logical workflow for the analytical characterization.

Physicochemical Properties

A summary of the expected properties for this compound is presented below.

| Property | Expected Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [4][5] |

| Molecular Weight | 166.18 g/mol | [4][5] |

| Appearance | Solid | [6] |

| Melting Point | ~248 °C | [6] |

| IUPAC Name | This compound | [4] |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. The expected signals in deuterated solvent (e.g., DMSO-d₆) are:

-

¹H NMR:

-

A singlet around δ 3.0-3.2 ppm, integrating to 6H, corresponding to the two equivalent methyl groups of the dimethylamino function.

-

A doublet around δ 8.0-8.2 ppm (1H), corresponding to the proton at the 6-position of the pyridine ring.

-

A doublet of doublets or a complex multiplet around δ 6.8-7.0 ppm (1H) for the proton at the 5-position.

-

A singlet or doublet around δ 6.6-6.8 ppm (1H) for the proton at the 3-position.

-

A very broad singlet at δ > 12 ppm, corresponding to the carboxylic acid proton (this signal may be exchangeable with D₂O).

-

-

¹³C NMR:

-

Signals in the aromatic region (~105-160 ppm) for the pyridine ring carbons.

-

A signal for the carboxylic acid carbonyl carbon (~165-170 ppm).

-

A signal for the N-methyl carbons (~40 ppm).

-

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides confirmation of the elemental composition.

-

Expected Ion: For ESI+, the protonated molecular ion [M+H]⁺ is expected.

-

Calculated m/z: 167.0815 for [C₈H₁₁N₂O₂]⁺. The observed mass should be within a few ppm of this value.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.

-

~3200-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1710-1680 cm⁻¹ (strong): C=O stretching of the carboxylic acid carbonyl group.

-

~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations of the pyridine ring.

-

~1350-1250 cm⁻¹: C-N stretching of the dimethylamino group.

-

References

-

4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids - The Royal Society of Chemistry. [Link]

- WO2012095691A1 - An improved process for producing aminopyridines - Google P

-

4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399 | ACS Omega. [Link]

-

This compound | C8H10N2O2 | CID 2050134 - PubChem. [Link]

-

DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate | ACS Omega. [Link]

-

4-Dimethylaminopyridine-Catalyzed Metal-Free Aerobic Oxidation of Aryl α-Halo Esters to Aryl α-Keto Esters | ACS Omega - ACS Publications. [Link]

-

4-Aminopicolinic acid - ChemBK. [Link]

-

FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex... - ResearchGate. [Link]

-

p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen. [Link]

-

4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem. [Link]

-

Synthesis of 4-(dimethylamino)pyridine propylthioacetate coated gold nanoparticles and their antibacterial and photophysical activity - NIH. [Link]

-

Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions - NIH. [Link]

-

4-Dimethylamino-pyridine - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

-

Spectrum SM883903 for 4-(Dimethylamino)pyridine - MassBank of North America. [Link]

-

4-Dimethylamino-pyridine(DMAP) - ResearchGate. [Link]

-

4-Dimethylaminopyridine - Wikipedia. [Link]

-

Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing - University of Birmingham. [Link]

- US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP)

-

Synthesis, Crystal Structure and Infrared Characterization of Bis(4-dimethylamino-pyridinium) Tetrachlorocuprate - ResearchGate. [Link]

-

New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies - PMC - NIH. [Link]

-

4-Pyridinamine, N,N-dimethyl- - the NIST WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 3. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C8H10N2O2 | CID 2050134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. This compound | 890092-04-3 [sigmaaldrich.com]

Physicochemical properties of "4-(Dimethylamino)pyridine-2-carboxylic acid"

An In-depth Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)pyridine-2-carboxylic acid

Introduction

This compound is a heterocyclic compound featuring a pyridine core, a carboxylic acid group at the 2-position, and a dimethylamino group at the 4-position. This substitution pattern imparts a unique combination of acidic and basic properties, making it a molecule of significant interest for researchers in medicinal chemistry and materials science. The presence of a nucleophilic nitrogen, a proton-donating carboxylic acid, and an electron-donating dimethylamino group within the same scaffold creates a versatile building block for synthesizing more complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the core physicochemical properties of this compound, supported by experimental protocols and an understanding of the structure-property relationships that govern its behavior.

Molecular Structure and Identification

The foundational identity of a chemical compound lies in its structure and universally recognized identifiers.

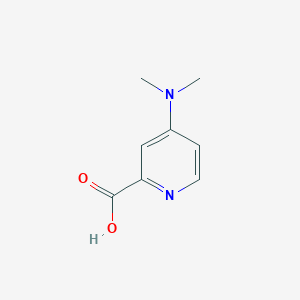

Caption: Molecular Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 890092-04-3 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 166.18 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CN(C)C1=CC(=NC=C1)C(=O)O | [2][3] |

| InChIKey | VCLGAZSRYZRTSE-UHFFFAOYSA-N |[1][2] |

Summary of Physicochemical Properties

The following table provides a high-level summary of the key physicochemical data for easy reference.

Table 2: Core Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Physical Form | Solid | [1] |

| Boiling Point | 355.9 ± 27.0 °C at 760 mmHg | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | 4°C, protect from light |[1] |

Detailed Physicochemical Analysis

Acidity, Basicity, and Zwitterionic Character (pKa)

The functionality of this compound is fundamentally governed by its acid-base properties. It possesses two key ionizable groups: the carboxylic acid and the pyridine ring nitrogen.

-

Carboxylic Acid Group (Acidic Center) : The -COOH group at the 2-position is acidic and will donate a proton to form a carboxylate anion (-COO⁻). For the related pyridine-2-carboxylic acid, the pKa of this group is approximately 5.4. The electron-donating nature of the dimethylamino group at the 4-position is expected to slightly increase the electron density across the ring system, making the carboxyl group a slightly weaker acid (i.e., raising its pKa value) compared to the unsubstituted parent.

-

Pyridine Nitrogen (Basic Center) : The nitrogen atom in the pyridine ring is basic and can accept a proton. The parent compound, 4-(dimethylamino)pyridine (DMAP), is a well-known organic base with a pKa of its conjugate acid around 9.2-9.7.[4][5][6] This high basicity is due to the powerful electron-donating resonance effect of the dimethylamino group, which increases the electron density on the ring nitrogen. The presence of the electron-withdrawing carboxylic acid group at the 2-position will counteract this effect to some degree, lowering the basicity of the ring nitrogen compared to DMAP.

This dual functionality means the compound can exist as a cation, a neutral molecule, an anion, or a zwitterion depending on the pH of the solution. Understanding these pKa values is critical for applications in drug development (for predicting absorption and solubility) and in synthesis (for reaction condition optimization).

Caption: Workflow for experimental pKa determination via potentiometric titration.

Safety and Handling

According to GHS hazard classifications, this compound is associated with the following warnings:

-

H315: Causes skin irritation [2][3]* H319: Causes serious eye irritation [2][3]* H335: May cause respiratory irritation [2][3] The hydrochloride salt is classified as harmful if swallowed, in contact with skin, or if inhaled. [7]Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a functionally rich molecule characterized by its amphoteric nature, possessing both acidic and basic centers. Its properties are dictated by the interplay between the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group on the pyridine scaffold. This unique electronic and structural profile makes it a valuable and versatile building block for synthetic chemistry. A thorough understanding of its physicochemical properties, particularly its pH-dependent behavior, is essential for its effective application in research and development.

References

-

PubChem. This compound | C8H10N2O2 | CID 2050134. [Link]

-

Chemsrc. CAS#:3648-29-1 | 4-dimethylaminopyridine-2,6-dicarboxylic acid. [Link]

-

The Royal Society of Chemistry. 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. [Link]

-

PubMed. Stability of 4-DMAP in solution. [Link]

-

LookChem. 4-Dimethylaminopyridine|1122-58-3. [Link]

-

ACS Publications. 4-Dimethylaminopyridine-Catalyzed Metal-Free Aerobic Oxidation of Aryl α-Halo Esters to Aryl α-Keto Esters | ACS Omega. [Link]

-

ResearchGate. 4-Dimethylamino-pyridine(DMAP). [Link]

-

ACS Publications. 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399 | ACS Omega. [Link]

-

Common Organic Chemistry. 4-Dimethylaminopyridine (DMAP). [Link]

-

ChemBK. DMAP. [Link]

-

Solubility of Things. 4-(Dimethylamino)pyridine. [Link]

-

ResearchGate. FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex.... [Link]

-

SpectraBase. 4-Dimethylamino-pyridine - Optional[1H NMR] - Spectrum. [Link]

-

Wikipedia. 4-Dimethylaminopyridine. [Link]

-

YouTube. 4-(N,N-Dimethylamino)pyridine (DMAP) | Basics and Applications. [Link]

-

MDPI. Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. [Link]

-

NIST WebBook. 4-Pyridinamine, N,N-dimethyl-. [Link]

-

PubChemLite. 4-(methylamino)pyridine-2-carboxylic acid (C7H8N2O2). [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(Dimethylamino)pyridine-2-carboxylic Acid

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Introduction

4-(Dimethylamino)pyridine-2-carboxylic acid, also known as 4-(Dimethylamino)picolinic acid, is a substituted pyridine derivative that combines the features of a carboxylic acid and the highly basic 4-(dimethylamino)pyridine (DMAP) scaffold. DMAP is a widely used hypernucleophilic catalyst in organic synthesis, valued for its ability to accelerate a variety of reactions, including esterifications and acylations.[1][2] The incorporation of a carboxylic acid group at the 2-position introduces a site for hydrogen bonding, potential zwitterion formation, and a handle for further functionalization, making DMAP-2-CA an attractive molecule in drug discovery and materials science.

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For DMAP-2-CA, the relative orientation of the carboxylic acid and the dimethylamino group with respect to the pyridine ring can significantly impact its properties, such as its binding affinity to a biological target or its catalytic efficacy. This guide aims to provide a detailed analysis of the potential molecular structures and conformations of DMAP-2-CA, grounded in established principles of physical organic chemistry and supported by methodologies for its empirical and theoretical investigation.

Molecular Structure and Key Properties

Chemical Identity

-

IUPAC Name: this compound[3]

-

Synonyms: 4-(Dimethylamino)picolinic acid[4]

-

CAS Number: 890092-04-3[3]

-

Molecular Formula: C₈H₁₀N₂O₂[3]

-

Molecular Weight: 166.18 g/mol [3]

Core Structural Features

The molecular architecture of DMAP-2-CA is defined by three key functional groups attached to a pyridine core:

-

The Pyridine Ring: An aromatic heterocycle that provides a rigid scaffold for the substituents. The nitrogen atom in the ring is a potential hydrogen bond acceptor and a site of protonation.

-

The Carboxylic Acid Group (-COOH) at C2: This acidic group is a hydrogen bond donor and can deprotonate to form a carboxylate. Its proximity to the pyridine nitrogen is a critical factor in the molecule's conformation.

-

The Dimethylamino Group (-N(CH₃)₂) at C4: This is a strong electron-donating group that increases the electron density of the pyridine ring, thereby enhancing the basicity of the pyridine nitrogen.[2]

Spectroscopic Signatures (Predicted)

While a detailed experimental spectrum is not publicly available, the expected spectroscopic characteristics can be predicted:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid. Two singlets would be expected for the methyl protons of the dimethylamino group and the acidic proton of the carboxylic acid.

-

¹³C NMR: The carbon signals for the pyridine ring would be spread over the aromatic region, with the carbons attached to the functional groups showing characteristic shifts. Signals for the methyl carbons and the carboxyl carbon would also be present.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and C-N stretching vibrations for the dimethylamino and pyridine groups. The position of these bands would be sensitive to hydrogen bonding.

Conformational Analysis: A Tale of Two Forms

The conformation of DMAP-2-CA is primarily dictated by the interaction between the C2-carboxylic acid and the pyridine nitrogen. This leads to two principal low-energy conformations: a neutral form stabilized by an intramolecular hydrogen bond and a zwitterionic form resulting from intramolecular proton transfer.

The Intramolecularly Hydrogen-Bonded Neutral Form

Picolinic acid (pyridine-2-carboxylic acid) is known to form a weak intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen.[5][6][7] This interaction creates a planar, six-membered ring-like structure that is energetically favorable. In DMAP-2-CA, the presence of the strongly electron-donating dimethylamino group at the C4 position increases the basicity of the pyridine nitrogen, which would be expected to strengthen this intramolecular hydrogen bond.

Caption: Intramolecular hydrogen bond in DMAP-2-CA.

The Zwitterionic Form

A zwitterion is a molecule that contains both positive and negative formal charges. Given the enhanced basicity of the pyridine nitrogen (due to the C4-dimethylamino group) and the acidity of the carboxylic acid, an intramolecular proton transfer is a distinct possibility. This would result in a pyridinium cation and a carboxylate anion within the same molecule.

Caption: Zwitterionic form of DMAP-2-CA.

The equilibrium between the neutral and zwitterionic forms is highly dependent on the environment. In the gas phase or in nonpolar solvents, the neutral, hydrogen-bonded form is likely to be more stable. In polar, protic solvents, the zwitterionic form may be favored due to the stabilization of the charges by the solvent molecules.

Experimental and Computational Approaches to Conformation

Elucidating the precise conformation of DMAP-2-CA requires a combination of experimental techniques and computational modeling.

Experimental Determination

Single-Crystal X-ray Diffraction

This is the gold standard for determining the solid-state structure of a molecule.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of DMAP-2-CA suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.

The resulting crystallographic data, including bond lengths, bond angles, and torsion angles, would definitively show whether the molecule exists in the neutral or zwitterionic form in the solid state and would reveal the details of any intra- or intermolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

Protocol for NOESY/ROESY Experiments:

-

Sample Preparation: Dissolve a sample of DMAP-2-CA in a suitable deuterated solvent.

-

Data Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. These experiments detect through-space interactions between protons that are close to each other.

-

Data Analysis: The presence of cross-peaks between the carboxylic acid proton and protons on the pyridine ring would provide strong evidence for the existence of the intramolecularly hydrogen-bonded conformation in solution.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative stabilities of different conformers and for complementing experimental data.[8]

Workflow for DFT-Based Conformational Analysis:

Caption: Workflow for computational conformational analysis.

-

Initial Structure Generation: Create 3D models of both the neutral and zwitterionic forms of DMAP-2-CA.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

-

Geometry Optimization: Optimize the geometry of each conformer using DFT with an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

Relative Energy Calculation: Compare the calculated energies of the different conformers to predict their relative populations. The effect of solvent can be included using implicit solvent models like the Polarizable Continuum Model (PCM).

Implications for Reactivity and Drug Design

The conformation of DMAP-2-CA has significant implications for its application:

-

In Catalysis: The accessibility of the pyridine nitrogen lone pair is crucial for the catalytic activity of DMAP derivatives. The formation of an intramolecular hydrogen bond would reduce the availability of this lone pair for catalysis.

-

In Drug Development: The shape and charge distribution of a molecule are key determinants of its ability to bind to a biological target. The difference between the neutral, hydrogen-bonded form and the zwitterionic form is substantial and would lead to very different binding modes. A clear understanding of the preferred conformation is therefore essential for rational drug design.

-

In Crystal Engineering: The solid-state conformation and the presence of hydrogen bond donors and acceptors will dictate the intermolecular interactions and the resulting crystal packing.

Conclusion

This compound is a molecule of significant interest with a conformational landscape dominated by the potential for intramolecular hydrogen bonding and zwitterion formation. While a definitive experimental structure is yet to be published, this guide has outlined the key structural features and the competing conformational forms. The interplay between the electron-donating dimethylamino group and the hydrogen-bonding carboxylic acid group creates a fascinating case study in molecular structure. The experimental and computational methodologies detailed herein provide a clear roadmap for researchers to fully characterize the structure of DMAP-2-CA and to leverage this understanding in the design of new catalysts, drugs, and materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2050134, this compound. Retrieved from [Link].

-

El-Faham, A., et al. (2023). Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. Crystals, 13(9), 1333. Available at: [Link].

-

Khan, I., et al. (2020). New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies. ACS Omega, 5(33), 20977-20990. Available at: [Link].

-

Milosavljević, S., et al. (2015). Weak intramolecular hydrogen bond in picolinic acid. ResearchGate. Available at: [Link].

-

ResearchGate (n.d.). 4-Dimethylamino-pyridine(DMAP). Retrieved from [Link].

-

Ribeiro da Silva, M. A. V., et al. (2013). Intramolecular hydrogen bond in picolinic acid. ResearchGate. Available at: [Link].

-

Kubono, K., et al. (2023). Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine. IUCrData, 8(9), x230919. Available at: [Link].

-

Bar-Haim, G., et al. (2007). Hydrogen Bond Formation between 4-(Dimethylamino)pyridine and Aliphatic Alcohols. The Journal of Physical Chemistry A, 111(38), 9348-9357. Available at: [Link].

-

Pytela, O., et al. (2014). Hydrogen bond in the molecule of picolinic acid. ResearchGate. Available at: [Link].

-

Czelen, F., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. International Journal of Molecular Sciences, 23(19), 11847. Available at: [Link].

-

Wikipedia (2024). 4-Dimethylaminopyridine. Retrieved from [Link].

-

Wang, L., et al. (2015). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. Organic & Biomolecular Chemistry, 13(10), 2954-2957. Available at: [Link].

-

Polese, A., et al. (1996). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Journal of the American Chemical Society, 118(48), 12125-12134. Available at: [Link].

-

Perret, G., et al. (2022). Conformations and Physicochemical Properties of Biological Ligands in Various Environments. International Journal of Molecular Sciences, 23(15), 8344. Available at: [Link].

-

Grol, C. J., et al. (1986). Conformational analysis of the dopamine-receptor agonist 5-hydroxy-2-(dipropylamino)tetralin and its C(2)-methyl-substituted derivative. Journal of Medicinal Chemistry, 29(12), 2499-2503. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 3. This compound | C8H10N2O2 | CID 2050134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 890092-04-3 | 4-(Dimethylamino)picolinic acid - AiFChem [aifchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate | MDPI [mdpi.com]

Spectroscopic Unveiling of 4-(Dimethylamino)pyridine-2-carboxylic Acid: A Technical Guide for Researchers

Foreword: Decoding Molecular Architecture

In the landscape of pharmaceutical and materials science, the precise characterization of molecular entities is paramount. 4-(Dimethylamino)pyridine-2-carboxylic acid, a substituted pyridine derivative, presents a unique combination of a nucleophilic dimethylamino group, a coordinating carboxylic acid, and an aromatic pyridine ring. This trifecta of functional groups suggests its potential utility as a versatile building block in organic synthesis, a ligand in coordination chemistry, or a pharmacophore in drug discovery. Understanding its structural and electronic properties through spectroscopic analysis is the foundational step towards unlocking its potential. This in-depth guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Context

Before delving into the spectroscopic data, it is crucial to visualize the molecular framework of this compound. The interplay between the electron-donating dimethylamino group at the 4-position and the electron-withdrawing carboxylic acid group at the 2-position significantly influences the electronic environment of the pyridine ring, which in turn dictates its spectroscopic signatures.

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for elucidating the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the dimethylamino group, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents and the choice of solvent.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.2 - 8.4 | d | ~5.0 |

| H-5 | ~7.8 - 8.0 | d | ~7.0 |

| H-3 | ~6.7 - 6.9 | dd | ~7.0, 2.5 |

| -N(CH₃)₂ | ~3.0 - 3.2 | s | - |

| -COOH | ~13.0 - 14.0 | br s | - |

Causality Behind Predicted Shifts:

-

Aromatic Protons (H-3, H-5, H-6): The protons on the pyridine ring will be the most informative. The electron-donating dimethylamino group at the 4-position will shield the adjacent protons (H-3 and H-5), causing them to appear at a relatively upfield chemical shift compared to unsubstituted pyridine. Conversely, the electron-withdrawing carboxylic acid group at the 2-position will deshield the adjacent H-3 and, to a lesser extent, H-6. The interplay of these effects results in the predicted chemical shifts. The coupling constants are typical for ortho and meta coupling in a pyridine ring.

-

Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups will appear as a sharp singlet due to free rotation around the C-N bonds. Their chemical shift is characteristic of N-methyl groups on an aromatic ring.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. Its exact position is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In protic solvents like D₂O, this signal will disappear due to H-D exchange.

Solvent Effects: The choice of NMR solvent can significantly impact the chemical shifts, particularly for the carboxylic acid proton and the aromatic protons.[1][2][3][4] In a non-polar solvent like CDCl₃, the carboxylic acid proton may appear at a slightly different chemical shift due to different hydrogen bonding interactions. Aromatic solvents like benzene-d₆ can induce significant shifts in the aromatic protons due to anisotropic effects.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 - 170 |

| C-2 | ~150 - 155 |

| C-4 | ~155 - 160 |

| C-6 | ~145 - 150 |

| C-5 | ~105 - 110 |

| C-3 | ~100 - 105 |

| -N(CH₃)₂ | ~35 - 40 |

Rationale for Predicted Shifts:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is highly deshielded and will appear in the characteristic downfield region for carboxylic acids.[5]

-

Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of the pyridine ring carbons are strongly influenced by the substituents. The carbon attached to the electron-donating dimethylamino group (C-4) will be significantly shielded, while the carbon bearing the electron-withdrawing carboxylic acid group (C-2) will be deshielded. The other ring carbons will experience a combination of these effects.

-

Dimethylamino Carbons (-N(CH₃)₂): The two equivalent methyl carbons will give a single signal in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of the functional groups within a molecule, providing a unique "fingerprint."

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 2900-3000 | C-H stretch | Methyl |

| ~1700-1725 | C=O stretch | Carboxylic acid |

| ~1600, ~1560, ~1480 | C=C and C=N stretch | Pyridine ring |

| ~1350 | C-N stretch | Dimethylamino |

| ~1250 | C-O stretch | Carboxylic acid |

Interpretation of Key Vibrational Modes:

-

O-H Stretch: The most prominent feature will be a very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[5]

-

C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ is expected for the carbonyl stretch of the carboxylic acid. Conjugation with the pyridine ring may shift this to a slightly lower wavenumber.[6][7][8]

-

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring will appear as a series of bands in the 1400-1600 cm⁻¹ region.[6][7][8]

-

C-N Stretch: The stretching vibration of the C-N bond of the dimethylamino group is expected around 1350 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound (Molecular Formula: C₈H₁₀N₂O₂, Molecular Weight: 166.18 g/mol ), Electrospray Ionization (ESI) would be a suitable soft ionization technique.

Predicted Mass Spectrum (ESI+):

-

Molecular Ion Peak [M+H]⁺: A prominent peak at m/z 167.08, corresponding to the protonated molecule.

Predicted Fragmentation Pattern:

The fragmentation of the protonated molecule will likely proceed through several key pathways:

-

Loss of H₂O: A fragment ion at m/z 149.07, resulting from the loss of a water molecule from the carboxylic acid group.

-

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 123.09. This fragment corresponds to the 4-(dimethylamino)pyridine cation.

-

Loss of a Methyl Radical (•CH₃): Fragmentation of the dimethylamino group could lead to the loss of a methyl radical, resulting in a fragment at m/z 152.06.

Caption: Predicted ESI-MS fragmentation pathway of this compound.

Experimental Protocols: A Guide to Data Acquisition

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

Sample Preparation and Synthesis Context

The synthesis of this compound can be approached through methods analogous to the synthesis of similar pyridine carboxylic acids. A plausible route involves the modification of a pre-existing pyridine-2-carboxylic acid derivative. For instance, starting from 4-chloropyridine-2-carboxylic acid, a nucleophilic aromatic substitution with dimethylamine could yield the desired product.[9]

Potential Impurities and their Spectroscopic Signatures:

-

Starting Materials: Residual 4-chloropyridine-2-carboxylic acid would be identifiable by its distinct mass spectrum (different molecular weight) and potentially different aromatic proton chemical shifts in the ¹H NMR.

-

Solvents: Residual solvents from the synthesis and purification steps (e.g., ethanol, ethyl acetate) will be readily visible in the ¹H NMR spectrum as characteristic signals.

-

By-products: Incomplete reaction or side reactions could lead to by-products. Careful analysis of all spectroscopic data is necessary to identify and characterize any unexpected signals.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

FTIR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Correction: Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system for ESI, such as methanol or acetonitrile with a small amount of formic acid to promote protonation.

-

Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

-

Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a tandem MS experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate and detect the fragment ions.

Conclusion: A Foundation for Future Research

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in the principles of spectroscopy and knowledge of related compounds, offers a robust framework for researchers and scientists. By understanding these fundamental spectroscopic characteristics, the scientific community is better equipped to identify, purify, and utilize this promising molecule in a wide array of applications, from the development of novel pharmaceuticals to the design of advanced materials. The protocols and interpretations presented herein serve as a self-validating system, empowering researchers to confidently embark on their investigations of this intriguing compound.

References

- Jones, V. I. P., & Ladd, J. A. (1970). Solvent effects in the proton magnetic resonance spectrum of pyridine. Molecular Physics, 19(2), 233-240.

- A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry.

- Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Journal of the Chilean Chemical Society.

- How does solvent choice effect chemical shift in NMR experiments? Reddit.

- 4-Aminopyridine-2-carboxylic acid | 100047-36-7. ChemicalBook.

- Mass spectra showing m/z for (A) 4‐dimethylaminopyridine (DMAP), (B)...

- 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284. PubChem.

- 4-Dimethylaminopyridine - MassBank.

- Spectrum SM883903 for 4-(Dimethylamino)pyridine - MassBank of North America.

- Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.

- Structural Analyses of N‐Acetylated 4‐(Dimethylamino)pyridine (DMAP) Salts.

- Up: FT-IR spectra of pyridine-2,5-dicarboxylic acid (H2PDC), ZrCl4,...

- 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) IR Spectrum. ChemicalBook.

- Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society.

- 2-Aminopyridine-4-carboxylic acid | C6H6N2O2 | CID 278396. PubChem.

- 4-Aminopyridine-2-carboxylic acid. Chem-Impex.

- Synthesis of 4-(dimethylamino)pyridine propylthioacetate coated gold nanoparticles and their antibacterial and photophysical activity. NIH.

- Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm.

- A reducing-difference IR-spectral study of 4-aminopyridine.

- 4-Aminopyridine - the NIST WebBook. National Institute of Standards and Technology.

- 2-Pyridinecarboxylic acid - Optional[FTIR] - Spectrum. SpectraBase.

- 100047-36-7|4-Aminopyridine-2-carboxylic Acid|BLD Pharm.

- 4-Dimethylamino-pyridine(DMAP).

- 4-Dimethylaminopyridine. Wikipedia.

- 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry.

- 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399. ACS Omega.

- Spectra and physical data of (A2). The Royal Society of Chemistry.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Methyl 4-aminopyridine-2-carboxyl

- 4-Aminopyridine - the NIST WebBook. National Institute of Standards and Technology.

- 4-Aminopyridine-2-carboxylic acid CAS#: 100047-36-7. ChemicalBook.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]

- 4. reddit.com [reddit.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) IR Spectrum [m.chemicalbook.com]

- 9. 4-Aminopyridine-2-carboxylic acid | 100047-36-7 [chemicalbook.com]

An In-depth Technical Guide to 4-(Dimethylamino)pyridine-2-carboxylic acid: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

4-(Dimethylamino)pyridine-2-carboxylic acid, also known as 4-(dimethylamino)picolinic acid, is a substituted pyridine derivative that has garnered interest in various fields of chemical research, particularly in medicinal chemistry and materials science. Its structure combines the features of the highly nucleophilic 4-(dimethylamino)pyridine (DMAP) and the chelating picolinic acid, making it a unique building block for the synthesis of complex molecules. While not as ubiquitously recognized as its parent compound, DMAP, the introduction of a carboxylic acid group at the 2-position of the pyridine ring opens up a vast chemical space for derivatization and application. This guide provides a comprehensive overview of the synthesis, properties, and applications of this intriguing molecule, tracing its emergence in the scientific landscape.

The Emergence of a Specialized Reagent: A Historical Perspective

The precise moment of "discovery" of this compound is not prominently documented in a single, seminal publication. Its history is more accurately traced through its gradual appearance in chemical supplier catalogs, patents, and specialized research articles. Unlike its well-known counterpart, DMAP, which has a rich history as a catalyst, this compound appears to have emerged as a bespoke building block, likely first synthesized to meet the specific needs of a particular research program before becoming commercially available.

The synthesis of various aminopicolinic acids has been a subject of interest for their potential as ligands for transition metals and as precursors for biologically active compounds.[1] While a definitive first synthesis of the 4-dimethylamino derivative is not readily found in early literature, its availability from commercial suppliers indicates its utility and established, albeit perhaps proprietary, synthetic routes.

Synthesis and Chemical Properties

The synthesis of this compound is not as straightforward as that of DMAP. However, plausible synthetic strategies can be inferred from established methods for the synthesis of substituted picolinic acids.

Plausible Synthetic Pathways

One potential route involves the introduction of the dimethylamino group onto a pre-functionalized picolinic acid derivative. For instance, starting from a 4-halopicolinic acid, a nucleophilic aromatic substitution with dimethylamine could yield the desired product. The challenge in this approach lies in the potential for competing reactions and the need for carefully controlled reaction conditions.

Another approach could involve the direct amination of a pyridine-N-oxide derivative followed by functionalization at the 2-position. The synthesis of 4-aminopicolinic acid, for example, has been achieved through the nitration of picolinic acid N-oxide, followed by reduction of the nitro group.[1] A subsequent methylation of the amino group could, in principle, lead to the 4-dimethylamino derivative.

A generalized synthetic workflow for substituted picolinic acids often involves a multi-step process, as illustrated in the synthesis of other aminopicolinic acids.[1]

Caption: Generalized workflow for the synthesis of substituted picolinic acids.

Key Chemical Properties

The presence of both a basic dimethylamino group and an acidic carboxylic acid group gives this compound zwitterionic character. This dual functionality influences its solubility, reactivity, and coordination properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| CAS Number | 890092-04-3 |

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable tool for researchers in drug development and materials science.

As a Scaffold in Medicinal Chemistry

Picolinic acid and its derivatives are known to be important scaffolds in the development of new therapeutic agents.[2] The introduction of a dimethylamino group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The carboxylic acid moiety provides a convenient handle for amide bond formation, allowing for its incorporation into larger, more complex molecules such as peptides or other drug candidates.

The pyridine nitrogen and the carboxylic acid group can act as a bidentate chelating unit for metal ions.[3] This property is of interest in the design of metalloenzyme inhibitors, where the chelation of a metal ion in the active site of an enzyme can lead to its inhibition.

As a Ligand in Coordination Chemistry and Materials Science

The ability of this compound to act as a ligand for metal ions has been explored in the context of coordination chemistry. The formation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties is an active area of research.[4] These materials can have applications in catalysis, gas storage, and sensing.

Experimental Protocols

General Procedure for the Synthesis of a Substituted Picolinic Acid Derivative

This is a generalized procedure and should be adapted and optimized for the synthesis of this compound.

-

Functionalization of the Pyridine Ring: A suitable starting material, such as a commercially available halopicolinic acid, is chosen.

-

Nucleophilic Substitution: The halopicolinic acid is reacted with an excess of dimethylamine in a suitable solvent, such as a polar aprotic solvent, under elevated temperature and pressure. The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion of the reaction, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove any inorganic salts. The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the pure this compound.

-

Characterization: The structure and purity of the final product are confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

This compound stands as a testament to the continuous evolution of chemical synthesis and the quest for novel molecular architectures. While its history may not be as prominently chronicled as some of the workhorse reagents of organic chemistry, its utility as a versatile building block in drug discovery and materials science is evident. As researchers continue to explore the vast chemical space, the unique combination of a highly nucleophilic DMAP moiety and a chelating picolinic acid in a single molecule ensures that this compound will continue to be a valuable tool in the creation of innovative and functional molecules.

References

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. 2023;28(3):1388. [Link]

- Cioc, R. C.; et al. SYNTHESES OF ESTERS FROM CARBOXYLIC ACIDS AND DIPHENYL CARBONATE-4-DIMETHYLAMINOPYRIDINE AT ROOM TEMPERATURE. Revue Roumaine de Chimie. 2014;59(11-12):1021-1025.

- Bawa, R. A.; Beatty, A. M. Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering. 2012;6(4):372-377.

-

Synthesis of Fluconazole. Chempedia. LookChem. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. 2023;8(22):19495-19521. [Link]

- Lopresti, M.; et al. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. 2024;13(5):e202300197.

- Process for synthesis of picolinamides. WO2021076681A1.

-

4-Dimethylamino-pyridine(DMAP). ResearchGate. [Link]

-

4-Dimethylaminopyridine-Catalyzed Metal-Free Aerobic Oxidation of Aryl α-Halo Esters to Aryl α-Keto Esters. ACS Omega. 2020;5(36):22941-22949. [Link]

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]

-

4-Dimethylaminopyridine (DMAP). Common Organic Chemistry Reagents. [Link]

-

Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. ResearchGate. [Link]

-

Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]

-

A one-dimensional CdII coordination polymer constructed from 4-(dimethylamino)pyridinium-1-acetate ligands and thiocyanate coordination bridges. Acta Crystallographica Section E: Crystallographic Communications. 2017;73(Pt 10):1511-1515. [Link]

-

Metal Complexes and Coordination Polymers of 4-Picolinyl Cyanohydroximinoacetamide. ResearchGate. [Link]

-

Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. PMC. [Link]

-

PICOLINIC ACID HYDROCHLORIDE. Organic Syntheses. [Link]

-

The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. Molecules. 2020;25(1):198. [Link]

-

Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate. [Link]

Sources

- 1. irl.umsl.edu [irl.umsl.edu]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A one-dimensional CdII coordination polymer constructed from 4-(dimethylamino)pyridinium-1-acetate ligands and thiocyanate coordination bridges - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Elucidation of 4-(Dimethylamino)pyridine-2-carboxylic Acid: A Guide for Advanced Research

An In-Depth Technical Guide

Executive Summary: 4-(Dimethylamino)pyridine-2-carboxylic acid (DMAP-COOH) represents a molecule of significant interest, bridging the renowned catalytic activity of its parent, 4-(Dimethylamino)pyridine (DMAP), with the versatile coordination and hydrogen-bonding capabilities of a carboxylic acid. This guide provides a comprehensive computational framework for investigating DMAP-COOH, moving beyond mere procedural steps to explain the underlying scientific rationale. We will explore its electronic structure, predict its spectroscopic signatures, and map its reactivity. This document serves as a practical, in-silico manual, empowering researchers to harness computational chemistry for the rational design of novel catalysts, pharmaceuticals, and functional materials based on this promising molecular scaffold.

Introduction: A Molecule of Designed Duality

The strategic placement of a carboxylic acid group onto the 4-(Dimethylamino)pyridine framework fundamentally alters its chemical personality. DMAP is a cornerstone of organic synthesis, celebrated as a hypernucleophilic acylation catalyst.[1][2] Its efficacy stems from the electron-donating dimethylamino group, which enhances the nucleophilicity of the pyridine ring nitrogen. The introduction of the carboxyl group at the 2-position introduces a new functional dimension:

-

A Chelating Ligand: The molecule can now act as a bidentate ligand, coordinating to metal centers through both the pyridine nitrogen and a carboxylate oxygen.

-

A Hydrogen-Bonding Hub: The carboxylic acid group is a potent hydrogen bond donor and acceptor, predisposing the molecule to participate in supramolecular assemblies and specific interactions with biological targets.

-

A Modulated Electronic System: The electron-donating −N(CH₃)₂ group and the electron-withdrawing −COOH group create an intramolecular push-pull system, influencing the molecule's aromaticity, dipole moment, and photophysical properties.

Understanding this intricate interplay is paramount for exploiting DMAP-COOH in specialized applications. Computational modeling provides an indispensable toolkit for dissecting these properties at the quantum level, offering predictive insights that can steer and accelerate experimental research.

The Computational Approach: From First Principles to Predicted Properties

Our primary investigative tool is Density Functional Theory (DFT) , a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT's strength lies in its balance of accuracy and computational efficiency, making it the workhorse for studies on molecules of this size.

The central concept of DFT is that all the information about a system is contained within its electron density. The practical application involves solving the Kohn-Sham equations, where the most critical component is the exchange-correlation (XC) functional . The choice of the XC functional and the basis set (the set of mathematical functions describing the atomic orbitals) is a decisive factor in the accuracy of the results.

Rationale for Method Selection:

-

Functionals:

-

B3LYP: A hybrid functional that is broadly effective for geometries, vibrational frequencies, and general electronic properties of organic molecules. Studies on DMAP-catalyzed reactions have successfully employed this functional.[3]

-

M06-2X: A hybrid meta-GGA functional recommended for systems where non-covalent interactions are important and for thermochemistry.

-

ωB97X-D: A range-separated functional with an empirical dispersion correction, making it highly suitable for studying potential dimerization or interactions with other molecules where van der Waals forces are crucial.

-

-

Basis Sets:

-

6-31G(d,p): A Pople-style split-valence basis set with polarization functions on heavy atoms (d) and hydrogens (p). It offers a robust starting point for geometry optimization.

-

6-311+G(2d,p): A larger triple-split valence basis set with diffuse functions (+) and multiple polarization functions. This is recommended for final single-point energy calculations, spectroscopic predictions, and anion calculations to achieve higher accuracy.

-

A Validated Computational Workflow: The Path to Insight

The following workflow provides a systematic and reproducible approach to the computational characterization of DMAP-COOH. This protocol is designed to ensure that each step builds upon a validated foundation.

Caption: Conceptual map of reactivity based on Molecular Electrostatic Potential.

For DMAP-COOH, the MEP would reveal:

-

Deep Red Regions (Most Negative): Concentrated on the carbonyl oxygen of the carboxylic acid and, to a lesser extent, the pyridine nitrogen. These are the primary sites for coordination to metal ions and attack by electrophiles.

-

Blue Regions (Most Positive): Located around the acidic hydrogen of the carboxylic acid group, confirming it as the most likely site for deprotonation by a base.

Strategic Applications & Future Computational Inquiries

The computational data provides a roadmap for the strategic deployment of DMAP-COOH in various scientific domains.

-

Pharmaceutical Design: The molecule's defined hydrogen-bonding sites and potential for metal chelation make it an attractive scaffold. For instance, some pyridine derivatives are investigated as potential agents against complications of diabetes mellitus. [3]Computational docking studies can predict the binding affinity and orientation of DMAP-COOH derivatives within the active sites of therapeutic targets like enzymes or receptors. DFT and Hirshfeld surface analysis have been used to investigate potential drug-like properties and target interactions of similar DMAP-based compounds. [4]

-

Catalysis: While DMAP is a renowned organocatalyst, DMAP-COOH can be used as a ligand to create novel metal-based catalysts. [5]Computational modeling can predict the stability of metal-DMAP-COOH complexes and model the reaction pathways they might catalyze, saving significant experimental time and resources.

-

Materials Science: The strong hydrogen-bonding capability of the carboxylic acid group can be exploited to build ordered supramolecular structures, such as co-crystals and coordination polymers. [6]Theoretical studies can predict the stability of different crystal packing arrangements and forecast the resulting material's electronic or optical properties.

Future Computational Directions:

-

Solvent Effects: Re-evaluating the properties using implicit (PCM) or explicit solvent models to simulate behavior in solution.

-

Reaction Mechanisms: Modeling the complete energy profile of reactions catalyzed by DMAP-COOH or its metal complexes.

-

pKa Prediction: Calculating the acidity of the carboxylic acid and the basicity of the two nitrogen atoms to understand its pH-dependent behavior.

Conclusion

This compound is more than just a substituted pyridine; it is a rationally designed molecule with distinct, spatially separated domains for nucleophilic catalysis, metal coordination, and hydrogen bonding. This guide has outlined a robust computational methodology to explore and predict its behavior with high fidelity. By integrating these theoretical and computational techniques into their research workflows, scientists can unlock the full potential of this versatile molecule, accelerating innovation in drug discovery, catalysis, and materials engineering.

References

- ResearchGate. (2025). 4-Dimethylamino-pyridine(DMAP).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem O Gram. (2024, August 17). 4-(N,N-Dimethylamino)pyridine (DMAP) | Basics and Applications [Video]. YouTube. Retrieved from [Link]

-

Ali, F., et al. (2018). Synthesis of 4-(dimethylamino)pyridine propylthioacetate coated gold nanoparticles and their antibacterial and photophysical activity. National Institutes of Health. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-dimethylaminopyridine-2,6-dicarboxylic acid. Retrieved from [Link]

-

MDPI. (2023). Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]

-

ACS Publications. (2020). 4-Dimethylaminopyridine-Catalyzed Metal-Free Aerobic Oxidation of Aryl α-Halo Esters to Aryl α-Keto Esters. ACS Omega. Retrieved from [Link]

-

ACS Publications. (2021). 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399. ACS Omega. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]

-

National Institutes of Health. (n.d.). New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

"4-(Dimethylamino)pyridine-2-carboxylic acid" CAS number and chemical identifiers

An In-Depth Technical Guide to 4-(Dimethylamino)pyridine-2-carboxylic acid: A Molecule of Untapped Potential

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 890092-04-3), a heterocyclic compound that merges the structural features of the hypernucleophilic catalyst 4-(Dimethylamino)pyridine (DMAP) and the classic bidentate ligand, picolinic acid. While its direct applications are not yet widely documented in scientific literature, its unique hybrid structure presents significant, untapped potential for researchers in drug discovery, coordination chemistry, and materials science. This document elucidates the molecule's chemical identity, analyzes its structural and electronic properties, proposes viable synthetic routes, and explores its prospective applications as a sophisticated building block and chelating agent. A detailed experimental protocol is provided to demonstrate the reactivity of its primary functional group.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental identifiers and properties. This compound is a unique trifunctional molecule: a pyridine core, an electron-donating amine, and a chelating carboxylic acid.

Chemical Identifiers

The unambiguous identification of this compound is crucial for database searches, procurement, and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 890092-04-3 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[1] |

| Molecular Weight | 166.18 g/mol | PubChem[1] |

| InChI | InChI=1S/C8H10N2O2/c1-10(2)6-3-4-9-7(5-6)8(11)12/h3-5H,1-2H3,(H,11,12) | PubChem[1] |

| InChIKey | VCLGAZSRYZRTSE-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CN(C)C1=CC(=NC=C1)C(=O)O | PubChem[1] |

| Synonyms | 4-(dimethylamino)picolinic acid, 4-(Dimethylamino)-2-pyridinecarboxylic acid | PubChem[1] |

Physicochemical Properties (Computed)

The following properties, computed by PubChem, provide insight into the molecule's expected behavior in various chemical environments.

| Property | Value | Source |

| XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 166.074227566 Da | PubChem[1] |

| Topological Polar Surface Area | 53.4 Ų | PubChem[1] |

Structural and Electronic Analysis: An Expert's Perspective

The true potential of this molecule lies in the interplay between its functional groups. The dimethylamino group at the C4 position is a powerful electron-donating group (EDG) by resonance. This has a profound causal effect: it significantly increases the electron density of the pyridine ring, making the ring nitrogen more basic and nucleophilic than that of unsubstituted picolinic acid. Conversely, the carboxylic acid at the C2 position is an electron-withdrawing group (EWG) and provides a crucial site for N,O-chelation and further synthetic elaboration. This electronic push-pull system creates a molecule that is a stronger potential ligand than picolinic acid but a less potent nucleophilic catalyst than DMAP, occupying a unique and potentially valuable chemical space.

Caption: Resonance delocalization increasing pyridine ring nucleophilicity.

Proposed Synthetic Strategies

While specific literature on the synthesis of this compound is sparse, established organometallic and oxidation methodologies provide a clear path forward. The most logical approach involves the selective oxidation of an appropriate precursor.

Primary Route: Oxidation of a 2-Methyl Precursor

The most field-proven and plausible strategy is the oxidation of 4-(dimethylamino)-2-methylpyridine. This reaction leverages a commercially available or readily synthesized starting material and applies well-understood oxidation chemistry.

Causality Behind the Choice: The methyl group at the C2 position of a pyridine ring is activated for oxidation due to its benzylic-like character. Numerous methods exist for this transformation, offering flexibility in reagent choice based on substrate tolerance and desired scale. Oxidants such as potassium permanganate (KMnO₄) or catalytic systems involving molecular oxygen could be effective.[2]

Caption: Proposed synthesis via oxidation of the 2-methyl precursor.

Prospective Applications in Research & Development

As a Senior Application Scientist, my analysis indicates that the value of this molecule is not as a direct analog of DMAP, but as a specialized, functionalized building block.

Advanced Ligand in Coordination Chemistry

The primary and most promising application is as a bidentate, N,O-chelating ligand. The pyridine nitrogen and the deprotonated carboxylate oxygen can coordinate to a metal center, forming a stable five-membered ring.

Field-Proven Insight: The key advantage over standard picolinic acid is the electronic tuning provided by the C4-dimethylamino group. This EDG enriches the pyridine nitrogen with electron density, strengthening its sigma-donating capability to a metal center. This can stabilize higher oxidation states of the metal, modulate its redox potential, and ultimately fine-tune its catalytic activity in reactions like cross-couplings or oxidations.

Caption: Bidentate N,O-chelation of the molecule to a metal center (M).

Versatile Building Block in Drug Discovery

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry.[3] This molecule offers multiple points for diversification:

-

Amide Coupling: The carboxylic acid is a prime handle for standard amide bond formation (e.g., via EDC/HOBt or HATU coupling), allowing for the attachment of diverse amine-containing fragments.

-

Esterification: The acid can be converted to esters to modulate properties like lipophilicity and cell permeability.

-

Pyridine N-Alkylation: The pyridine nitrogen can be quaternized to introduce a permanent positive charge, a strategy used to improve solubility or target specific biological interactions.

Exemplary Experimental Protocol: Synthesis of an Ester Derivative

To demonstrate the utility of the carboxylic acid functional group, this section provides a robust, self-validating protocol for its conversion to an ester via Steglich Esterification. This protocol is a foundational technique in organic synthesis where DMAP-type molecules are often used as catalysts; here, we use our topic molecule as the acidic substrate.

Protocol: Synthesis of Methyl 4-(dimethylamino)pyridine-2-carboxylate

Objective: To convert the carboxylic acid of the title compound into its corresponding methyl ester using a carbodiimide coupling agent and methanol.

Materials:

-

This compound (1.0 eq)

-

Methanol (MeOH, ~20 eq, used as reagent and solvent)

-